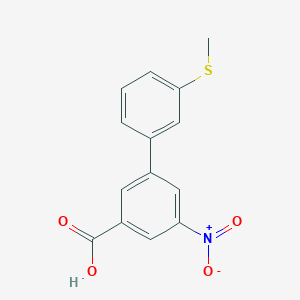
6-Chloro-2-(4-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(4-methylthiophenyl)benzoic acid, commonly known as 6-CMTB, is a synthetic organic compound that belongs to the class of benzoic acid derivatives. It is a white, crystalline solid with a melting point of 113-114 °C and a boiling point of 269-270 °C. 6-CMTB is used in a variety of scientific research applications, including biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
6-CMTB has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination complexes. 6-CMTB is also used in the synthesis of novel compounds, such as heterocyclic compounds and drugs. Additionally, 6-CMTB has been used in a variety of biochemical and physiological experiments, such as the study of enzyme activity, protein-protein interactions, and cell signaling pathways.
Mecanismo De Acción
6-CMTB acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). 6-CMTB binds to the active site of these enzymes and inhibits their activity. Additionally, 6-CMTB has been shown to interact with several other proteins, such as G-protein coupled receptors, transcription factors, and histone deacetylases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMTB depend on the enzyme or protein that it interacts with. For example, 6-CMTB has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. Inhibition of COX-2 activity has been linked to anti-inflammatory and analgesic effects. 6-CMTB has also been shown to inhibit the activity of LOX, which is involved in the production of leukotrienes. Inhibition of LOX activity has been linked to anti-inflammatory and anti-allergic effects. Additionally, 6-CMTB has been shown to inhibit the activity of XO, which is involved in the production of reactive oxygen species. Inhibition of XO activity has been linked to anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-CMTB in lab experiments is its high purity. 6-CMTB is available in a 95% purity grade, which is suitable for most laboratory applications. Additionally, 6-CMTB is relatively inexpensive and easy to synthesize. However, there are some limitations to using 6-CMTB in lab experiments. For example, 6-CMTB is a relatively unstable compound and can degrade over time. Additionally, 6-CMTB can interfere with some biochemical and physiological experiments, such as enzyme activity assays.
Direcciones Futuras
The future of 6-CMTB research is promising. There are many potential applications for 6-CMTB in drug discovery, such as the development of novel anti-inflammatory, anti-allergic, and anti-oxidant drugs. Additionally, 6-CMTB could be used to develop novel compounds for use in biochemical and physiological experiments, such as enzyme activity assays and protein-protein interactions. 6-CMTB could also be used to study cell signaling pathways, as well as to investigate the effects of various environmental factors on biochemical and physiological processes. Finally, 6-CMTB could be used to develop new materials, such as polymers and coordination complexes.
Métodos De Síntesis
6-CMTB can be synthesized through a multi-step process, beginning with a Grignard reaction of 4-methylthiophenol with chloroform. This reaction yields 4-chloro-2-(4-methylthiophenyl)benzene, which is then reacted with sodium hydroxide and formaldehyde to form 6-chloro-2-(4-methylthiophenyl)benzoic acid. This method yields 6-CMTB with 95% purity.
Propiedades
IUPAC Name |
2-chloro-6-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWJIUGPMCWBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














